molecular formula C17H15F B3177312 Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- CAS No. 145698-32-4

Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-

Cat. No.: B3177312
CAS No.: 145698-32-4
M. Wt: 238.3 g/mol
InChI Key: VQFRZGGKKHHZML-UHFFFAOYSA-N
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Description

Overview of Ethynylarene Scaffolds in Contemporary Organic Chemistry

Ethynylarene scaffolds, characterized by a direct linkage between an aromatic ring and an alkyne functional group, are fundamental building blocks in organic synthesis. The rigid, linear geometry of the ethynyl (B1212043) group, combined with the planar aromatic system, imparts unique structural and electronic properties to these molecules. This framework allows for the extension of π-conjugated systems, which is a critical feature in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the reactivity of the alkyne's triple bond makes ethynylarenes versatile intermediates. They readily participate in a variety of chemical transformations, including cycloaddition reactions, coupling reactions (like the Sonogashira coupling), and polymerization. acs.org These reactions enable the construction of complex molecular architectures, from shape-persistent macrocycles to functional polymers and intricate nanostructures. The ability to form larger, conjugated systems through reactions like alkyne benzannulation highlights their importance in synthesizing novel aromatic architectures. acs.org

Significance of Halogenated and Alkyl-Substituted Benzene (B151609) Derivatives in Molecular Design

The strategic placement of substituents on a benzene ring is a cornerstone of molecular design, allowing for the fine-tuning of a molecule's physical, chemical, and biological properties. Halogenation, particularly fluorination, plays a crucial role in this context. The introduction of a fluorine atom can significantly alter a molecule's electronic properties due to fluorine's high electronegativity. This can influence factors such as molecular stability, lipophilicity, and intermolecular interactions. nih.gov Halogen atoms can act as electron-withdrawing groups, which can stabilize an aromatic ring. longdom.org

Similarly, the addition of alkyl groups, such as the propyl group in the target compound, also has a profound impact. Alkyl chains are electron-donating groups that can increase the electron density of the aromatic system, influencing its reactivity in electrophilic substitution reactions. msu.edulibretexts.org They also contribute to the molecule's steric profile and can affect its solubility and liquid crystalline properties. The combination of both halogen and alkyl substituents on a benzene ring provides a powerful tool for creating molecules with tailored characteristics for specific applications in materials science and medicinal chemistry.

Research Context of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- within Aromatic Alkyne Chemistry

Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-, with its specific arrangement of a fluorophenyl group, an ethynyl linker, and a propyl-substituted benzene ring, is primarily investigated within the context of liquid crystal research. The elongated, rigid structure imparted by the tolane (diphenylacetylene) core is a common motif in liquid crystalline materials.

The fluorophenyl moiety is particularly significant. The fluorine atom introduces a dipole moment without significantly increasing the molecular size, which can influence the dielectric anisotropy and other electro-optical properties of liquid crystal mixtures. The propyl group on the other end of the molecule helps to modulate the melting point and the stability of the mesophases (the liquid crystal phases). This precise molecular engineering allows for the creation of materials with specific transition temperatures and performance characteristics required for display technologies.

The synthesis of this and related compounds typically involves cross-coupling reactions, such as the palladium-catalyzed Sonogashira coupling between a haloarene (e.g., 1-ethynyl-4-fluorobenzene) and a substituted phenylacetylene (B144264) (e.g., 1-ethynyl-4-propylbenzene). cymitquimica.comchemsynthesis.com

Scope and Objectives of Academic Inquiry into this Chemical System

The primary academic interest in Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- and its analogs is driven by the goal of developing novel materials with advanced properties. The research objectives can be summarized as follows:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity tolane derivatives. This includes optimizing reaction conditions and exploring new catalytic systems.

Structure-Property Relationships: Systematically studying how variations in the terminal groups (e.g., different alkyl chain lengths or halogen substitutions) affect the material's physical properties. This includes investigating the impact on melting points, clearing points (the temperature at which the material becomes an isotropic liquid), and the type and stability of liquid crystal phases.

Application in Liquid Crystal Displays (LCDs): Evaluating the potential of these compounds as components in liquid crystal mixtures for display applications. Key parameters of interest include dielectric anisotropy, birefringence (optical anisotropy), and viscosity, which are critical for the performance of LCD devices.

Exploration in Other Functional Materials: Investigating the utility of this molecular scaffold in other areas of materials science, such as organic semiconductors or fluorescent probes, where the rigid, conjugated structure could be advantageous.

The focused study of this chemical system contributes to the broader understanding of how molecular structure dictates macroscopic material properties, guiding the rational design of next-generation functional organic materials.

Compound Data

Below is a summary of the key identifiers for the primary compound discussed in this article.

PropertyValue
Compound Name Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-
CAS Number 145698-32-4
Molecular Formula C₁₇H₁₅F
Synonyms 1-[(4-Fluorophenyl)ethynyl]-4-propylbenzene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-[2-(4-propylphenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h4-7,10-13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFRZGGKKHHZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622372
Record name 1-Fluoro-4-[(4-propylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145698-32-4
Record name 1-Fluoro-4-[(4-propylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzene, 1 4 Fluorophenyl Ethynyl 4 Propyl and Analogous Structures

Strategic Disconnections and Retrosynthetic Analysis for Substituted Ethynylarenes

A common and effective strategy for the synthesis of unsymmetrical diarylacetylenes is the Sonogashira cross-coupling reaction. chemicalbook.comwikipedia.org Retrosynthetic analysis of the target molecule, Benzene (B151609), 1-[(4-fluorophenyl)ethynyl]-4-propyl-, reveals two primary disconnection points at the C(sp)-C(sp²) bonds of the acetylene (B1199291) moiety. This leads to two potential synthetic routes, both of which are viable through Sonogashira coupling.

Route A involves the disconnection between the ethynyl (B1212043) carbon attached to the 4-propylphenyl group and the adjacent ethynyl carbon. This approach identifies 1-halo-4-propylbenzene and 1-ethynyl-4-fluorobenzene (B14334) as the key precursors.

Route B disconnects the bond between the ethynyl carbon linked to the 4-fluorophenyl group and the other ethynyl carbon. This retrosynthetic path points to 1-fluoro-4-halobenzene and 1-ethynyl-4-propylbenzene (B1305581) as the starting materials.

Both routes rely on the palladium-catalyzed coupling of a terminal alkyne with an aryl halide. The choice between these routes may depend on the commercial availability and reactivity of the respective precursors. For the purpose of this discussion, we will focus on a synthetic strategy that involves the preparation of key aldehyde intermediates which can then be converted to the necessary terminal alkynes.

Precursor Synthesis and Intermediate Functionalization

The successful synthesis of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- and its analogs hinges on the efficient preparation of key precursors and intermediates. These include substituted benzaldehydes, which serve as versatile starting materials for the formation of the required arylalkyne components.

Preparation of Substituted Benzaldehydes as Key Intermediates

Substituted benzaldehydes, such as 4-propylbenzaldehyde (B1360211) and 4-fluorobenzaldehyde, are crucial building blocks. A variety of methods exist for their synthesis.

For instance, 4-propylbenzaldehyde can be synthesized through the formylation of propylbenzene (B89791). One patented method describes the reaction of alkylbenzene with carbon monoxide in the presence of an aluminum halide and a hydrohalic acid in an aliphatic hydrocarbon solvent. organic-chemistry.org This process allows for the regioselective introduction of the formyl group at the para position.

Starting MaterialReagentsProductYieldReference
n-PropylbenzeneCO, Aluminum halide, Hydrohalic acid4-PropylbenzaldehydeHigh organic-chemistry.org

4-Fluorobenzaldehyde can be produced through several routes, including a halogen-exchange reaction from 4-chlorobenzaldehyde. wikipedia.org Another commercially feasible process involves heating a mixture of fluorobenzene (B45895) and a strong Lewis acid with a dissolved hydrogen halide in a carbon monoxide atmosphere. chemicalbook.comgoogle.com

Starting MaterialReagentsProductReference
4-ChlorobenzaldehydePotassium fluoride, Catalyst4-Fluorobenzaldehyde google.com
FluorobenzeneCO, Lewis acid, Hydrogen halide4-Fluorobenzaldehyde chemicalbook.comgoogle.com

Synthesis of Halogenated Arylalkynes

The Corey-Fuchs reaction transforms an aldehyde into a terminal alkyne in a two-step process. rsc.orgrsc.orgorganic-chemistry.orgwikipedia.orgrsc.orgalfa-chemistry.com The first step involves the reaction of the aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromo-1-alkene. rsc.orgwikipedia.org The use of zinc dust can improve the yield and simplify the purification process. wikipedia.orgalfa-chemistry.com

The general mechanism for the first step is as follows:

Generation of the dibromomethylenetriphenylphosphorane ylide from triphenylphosphine and carbon tetrabromide.

Wittig-type reaction of the ylide with the aldehyde to form the 1,1-dibromoalkene intermediate. rsc.orgwikipedia.org

The second step of the Corey-Fuchs reaction involves the conversion of the 1,1-dibromo-1-alkene intermediate to the corresponding terminal alkyne. This is typically achieved by treating the dibromoalkene with a strong base, such as n-butyllithium. rsc.orgwikipedia.org The reaction proceeds through a Fritsch–Buttenberg–Wiechell rearrangement. wikipedia.orgrsc.orgwikipedia.orgbeilstein-journals.orgchemeurope.comnih.gov

The mechanism involves:

Lithium-halogen exchange with the first equivalent of n-butyllithium.

Elimination of lithium bromide to form a vinyl carbene intermediate.

A 1,2-hydride or 1,2-aryl shift to form the lithium acetylide.

Aqueous workup to protonate the acetylide and yield the terminal alkyne. rsc.orgwikipedia.org

Recent advancements have introduced milder reagents for this conversion. For example, sodium sulfide (B99878) (Na₂S) has been shown to effectively mediate the synthesis of terminal alkynes from gem-dibromoalkenes under open-flask conditions. beilstein-journals.org Another approach utilizes iPrMgCl-LiCl (Turbo Grignard reagent) for the reductive conversion of gem-dibromoalkenes. researchgate.net

IntermediateReagentProductMechanismReference
1,1-Dibromo-1-alkenen-ButyllithiumTerminal AlkyneFritsch–Buttenberg–Wiechell rearrangement rsc.orgwikipedia.org
1,1-Dibromo-1-alkeneSodium SulfideTerminal AlkyneFritsch–Buttenberg–Wiechell rearrangement beilstein-journals.org
1,1-Dibromo-1-alkeneiPrMgCl-LiClTerminal AlkyneReductive conversion researchgate.net

Organoboranes are versatile reagents in organic synthesis and offer alternative pathways for the formation and functionalization of alkynes. rsc.orgorganic-chemistry.orgaalto.fi Hydroboration of terminal alkynes with reagents like catecholborane or pinacolborane, often catalyzed by transition metals, can lead to the formation of vinylboronates. masterorganicchemistry.comacs.orgrsc.orgacs.org These intermediates are valuable for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form substituted alkenes. masterorganicchemistry.com

Furthermore, organoboron compounds can be involved in the synthesis of alkynes themselves. For example, the differential dihydrofunctionalization of terminal alkynes can be achieved through a reductive three-component coupling of terminal alkynes, aryl halides, and pinacolborane, promoted by a cooperative copper/palladium catalyst system. nih.gov This method allows for the hydrofunctionalization of both π bonds of the alkyne in a single reaction. nih.gov

ReactantsReagents/CatalystsProduct TypeReference
Terminal Alkyne, PinacolboraneMn(I) Alkyl PCP Pincer Complex(Z)- or (E)-alkenylboronates acs.org
Terminal Alkyne, Aryl Halide, PinacolboraneCopper/Palladium Catalyst SystemBenzylic Alkyl Boronates nih.gov
Terminal Alkyne, Catecholborane/PinacolboraneTransition Metal CatalystVinylboronates masterorganicchemistry.comrsc.orgacs.org

Functionalization of Propylbenzene and Fluorophenyl Moieties

The synthesis of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-, primarily through cross-coupling strategies, necessitates the preparation of appropriately functionalized precursors. The two key moieties are the 4-propylphenyl group and the 4-fluorophenyl group, which must be activated for coupling.

For the propylbenzene portion, the most common synthetic intermediate is 1-ethynyl-4-propylbenzene . This terminal alkyne is commercially available, simplifying the synthetic process. Its preparation would typically involve the introduction of an ethynyl group onto a propyl-substituted benzene ring.

The fluorophenyl moiety is typically introduced as an aryl halide to act as the electrophilic partner in cross-coupling reactions. A common and effective precursor is 1-fluoro-4-iodobenzene . The iodine atom serves as an excellent leaving group in palladium-catalyzed reactions, facilitating efficient coupling with the terminal alkyne. Other halogenated fluorobenzenes, such as the corresponding bromide, can also be used, though they are generally less reactive than the iodide.

Carbon-Carbon Bond Forming Reactions for Ethynylarene Construction

The central step in the synthesis of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- is the formation of the carbon-carbon triple bond that links the two aromatic rings.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The synthesis of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- is ideally achieved by the Sonogashira coupling of 1-ethynyl-4-propylbenzene and 1-fluoro-4-iodobenzene.

The general reaction mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition with the aryl halide (1-fluoro-4-iodobenzene). Concurrently, the terminal alkyne (1-ethynyl-4-propylbenzene) reacts with the copper(I) co-catalyst to form a copper acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the desired diarylalkyne product and regenerates the palladium(0) catalyst.

Various palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction conditions. A general procedure for a similar Sonogashira coupling has been described in a continuous-flow system, highlighting the reaction's adaptability to modern synthetic techniques. rsc.org In this setup, a solution of the substituted iodobenzene (B50100) and the aryl acetylene is passed through a heated cartridge containing a solid-supported palladium catalyst and a copper(I) co-catalyst. rsc.org

Table 1: Representative Conditions for Sonogashira Coupling in Diarylalkyne Synthesis
Aryl HalideAlkynePd CatalystCu Co-catalystBaseSolventTemperature (°C)Yield (%)Reference
4-IodotoluenePhenylacetylene (B144264)5% Pd on Alumina0.1% Cu₂O on Alumina-THF-DMA (9:1)75Low (<2% in batch) rsc.org
1-Fluoro-4-iodobenzenePhenylacetyleneNot SpecifiedCu₂O-THF-DMA (9:1)8073 rsc.org
4-[¹⁸F]FluoroiodobenzeneVarious Terminal AlkynesPd(PPh₃)₄CuIEt₃NDMF80up to 88 researchgate.net
Aryl IodidePropiolic AcidPd(PPh₃)₂Cl₂-DBUDMSO25-50Good researchgate.net

While the Sonogashira coupling is highly effective, other methods for forming the diarylalkyne linkage exist. One significant alternative is the use of direct arylation reactions, which form C-C bonds by activating a C-H bond, thus avoiding the need for pre-functionalized organometallic reagents. academie-sciences.fr This approach is considered more atom-economical and can reduce the number of synthetic steps. academie-sciences.fr In the context of the target molecule, this could potentially involve the direct coupling of 4-propylbenzene with a 4-fluorophenylacetylene derivative, although this is a more challenging transformation.

Other palladium-catalyzed cross-coupling reactions that can be adapted for alkyne synthesis include Stille coupling (using organotin reagents) and Suzuki coupling (using organoboron reagents), although these are less direct for forming the alkyne bond itself compared to Sonogashira. For instance, a Stille reaction could couple a bromoalkyne with an arylstannane. cymitquimica.com

Advanced Synthetic Transformations and Diversification

Once the diarylalkyne core of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- is synthesized, it can serve as a platform for creating a diverse range of derivatives through advanced synthetic transformations.

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes (typically molybdenum or tungsten). nih.govwikipedia.org For an internal alkyne like Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-, cross-metathesis with another alkyne can lead to the formation of new, unsymmetrical diarylalkynes. This allows for the exchange of one of the aryl groups, providing access to a library of related compounds.

The reaction proceeds through a metallacyclobutadiene intermediate. wikipedia.org The development of highly active and functional-group-tolerant catalysts has significantly expanded the utility of this reaction in organic synthesis. researchgate.net For example, molybdenum and tungsten alkylidyne complexes supported by fluoroalkoxy or siloxy ligands have shown excellent catalytic performance. nih.govresearchgate.net It is important to note that alkyne metathesis is typically not effective for terminal alkynes, as they tend to undergo cyclotrimerization. beilstein-journals.org

Table 2: Catalyst Systems for Alkyne Metathesis
Catalyst TypeMetal CenterKey LigandsCharacteristicsReference
Mortreux SystemMoHexacarbonyl, Phenol derivativesHomogeneous, requires high temperatures wikipedia.org
Schrock-typeMo or WAlkylidyne, AlkoxidesHighly active, well-defined nih.gov
Fürstner-typeMoAlkylidyne, TrisilanolateImproved functional group tolerance researchgate.net
Tamm/FürstnerWAlkylidyne, FluoroalkoxidesActive for both internal and terminal alkynes nih.gov

The ethynyl linkage in diarylalkynes is a versatile functional group that can participate in various cyclization reactions to form polycyclic aromatic systems. Copper-catalyzed or promoted reactions are particularly useful in this regard. For instance, diarylalkynes containing an ortho-fluoro substituent can undergo intramolecular annulation to form substituted benzo[b]furans. In these reactions, the fluorine atom acts as a leaving group in a nucleophilic aromatic substitution-type cyclization.

These copper-promoted cyclization cascades can lead to the rapid construction of complex heterocyclic frameworks. For example, copper-catalyzed cascade silylation-cyclization of 1,6-diynes has been used to build silyl-functionalized spirocyclic compounds. rsc.org While not directly applied to the title compound in the reviewed literature, these methodologies demonstrate the potential for converting diarylalkynes into more complex, rigid structures such as polycyclic aromatic hydrocarbons or heterocycles, which are of interest in materials science and medicinal chemistry.

Methodological Advancements in Synthetic Process Optimization

The efficient synthesis of complex organic molecules such as Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-, and its analogs is contingent on the rigorous optimization of reaction conditions. Modern synthetic chemistry has largely moved away from traditional one-variable-at-a-time (OVAT) optimization methods, embracing more statistically powerful and efficient approaches. researchgate.net Methodological advancements, including the application of Design of Experiments (DoE) and high-throughput screening, have become instrumental in accelerating the development of robust and scalable synthetic processes. springernature.com

Application of Design of Experiments (DoE) in Reaction Development

Design of Experiments (DoE) is a statistical methodology that enables the simultaneous and systematic variation of multiple experimental factors. springernature.com This approach provides a comprehensive understanding of the interplay between different variables, leading to a more thorough optimization of reaction conditions compared to traditional methods. researchgate.net In the context of synthesizing Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-, a Sonogashira coupling between 1-ethynyl-4-fluorobenzene and 1-bromo-4-propylbenzene (B1266215) (or a related aryl halide) would be a primary synthetic route. A DoE approach could be employed to optimize this key transformation.

A typical DoE study for this Sonogashira coupling might investigate factors such as catalyst loading, ligand identity, base concentration, temperature, and solvent. By systematically varying these parameters, a response surface model can be generated to identify the optimal conditions for maximizing product yield and minimizing impurities.

For instance, a central composite design could be utilized to explore the effects of three key variables: temperature, catalyst loading, and base equivalence. The experimental design would involve a series of experiments at high and low levels for each factor, as well as center points to assess curvature and experimental error.

Table 1: Illustrative Design of Experiments (DoE) for the Sonogashira Coupling to Synthesize Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-

Experiment Temperature (°C) Catalyst Loading (mol%) Base Equivalence Yield (%)
1 60 1 1.5 75
2 100 1 1.5 88
3 60 3 1.5 82
4 100 3 1.5 95
5 60 1 2.5 78
6 100 1 2.5 90
7 60 3 2.5 85
8 100 3 2.5 98
9 80 2 2.0 92
10 80 2 2.0 93

This table is a hypothetical representation to illustrate the DoE methodology.

The data from these experiments would then be used to generate a mathematical model that predicts the reaction yield as a function of the studied variables. This model allows for the identification of optimal reaction conditions and provides insights into the sensitivity of the reaction to changes in each parameter. nih.gov

High-Throughput Chemistry Strategies for Reaction Scouting

High-throughput chemistry (HTC) offers a powerful approach for rapidly screening a large number of reaction conditions in parallel. nih.gov This is particularly valuable in the early stages of synthetic route development for identifying promising catalyst systems, ligands, solvents, and bases from a vast array of possibilities. mit.edu For the synthesis of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- via a Sonogashira coupling, HTC can be employed to efficiently screen various palladium catalysts and ligands. sigmaaldrich.comnih.gov

Modern HTC platforms often utilize multi-well plates (e.g., 96-well plates) where numerous reactions can be run simultaneously on a small scale. nih.gov Robotic liquid handlers can be used for the precise dispensing of reagents, and high-throughput analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are used for rapid analysis of the reaction outcomes. nih.gov

A typical high-throughput screening experiment for the Sonogashira coupling to form Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- might involve an array of different palladium precatalysts and phosphine (B1218219) ligands. sigmaaldrich.comresearchgate.net The results of such a screen can be visualized using a heat map, which provides a clear and immediate representation of the most effective catalyst/ligand combinations. nih.gov

Table 2: Illustrative High-Throughput Screening of Catalysts and Ligands for the Sonogashira Coupling

Catalyst Ligand Solvent Base Yield (%)
Pd(PPh₃)₄ None Toluene Triethylamine 65
PdCl₂(PPh₃)₂ None Toluene Triethylamine 72
Pd(OAc)₂ XPhos Dioxane K₂CO₃ 91
Pd₂(dba)₃ SPhos Dioxane K₂CO₃ 94
Pd(OAc)₂ P(t-Bu)₃ Toluene Cs₂CO₃ 88

This table is a hypothetical representation to illustrate the high-throughput screening methodology.

The "hits" from the initial high-throughput screen can then be subjected to further optimization using DoE or other focused experimental designs. researchgate.net The combination of high-throughput screening for initial discovery and DoE for fine-tuning provides a highly efficient workflow for the development of optimized synthetic procedures. researchgate.net This approach not only accelerates the discovery of optimal reaction conditions but also facilitates a deeper understanding of the reaction mechanism and the factors that govern its efficiency. nih.gov

Chemical Reactivity and Mechanistic Investigations of Benzene, 1 4 Fluorophenyl Ethynyl 4 Propyl Analogs

Oxidative Transformations of Ethynylarene Systems

The carbon-carbon triple bond in ethynylarene systems is susceptible to oxidative cleavage under various conditions, leading to the formation of valuable carbonyl compounds. The regioselectivity of these oxidations in unsymmetrical diarylacetylenes is a key area of investigation.

Regioselective Oxidation to Carboxylic Acids and Ketones

Powerful oxidizing agents such as ruthenium tetroxide (RuO₄) and potassium permanganate (B83412) (KMnO₄) can cleave the alkyne bond in diarylacetylenes to produce carboxylic acids. nih.govwikipedia.org In the case of unsymmetrically substituted diarylacetylenes like Benzene (B151609), 1-[(4-fluorophenyl)ethynyl]-4-propyl-, the oxidative cleavage is expected to yield a mixture of 4-fluorobenzoic acid and 4-propylbenzoic acid. The relative yields of these products can be influenced by the electronic nature of the substituents on the aromatic rings.

The oxidation can also be controlled to yield α-diketones (benzils) under milder conditions, for instance, using palladium catalysts with an N-oxide as the oxidant. researchgate.net For an unsymmetrical diarylacetylene, this would result in the formation of a single α-diketone product, 1-(4-fluorophenyl)-2-(4-propylphenyl)ethane-1,2-dione.

Oxidizing AgentReaction ConditionsMajor ProductsYield (%)
RuO₄ (catalytic), NaIO₄CCl₄/CH₃CN/H₂O, rt4-Fluorobenzoic acid, 4-Propylbenzoic acid~45-55% each (estimated)
KMnO₄Acetone/H₂O, reflux4-Fluorobenzoic acid, 4-Propylbenzoic acidVariable, often with side products
Pd/C, Pyridine (B92270) N-oxideToluene, 120 °C1-(4-Fluorophenyl)-2-(4-propylphenyl)ethane-1,2-dioneGood to excellent (estimated)

Exploration of Oxidative Reaction Pathways

The mechanism of oxidative cleavage of alkynes by metal oxides like RuO₄ is believed to proceed through the formation of a cyclic metalate ester intermediate. In unsymmetrical diarylacetylenes, the initial attack of the oxidant can occur from either side of the alkyne, influenced by steric and electronic factors. The electron-donating propyl group may slightly enhance the electron density of the adjacent acetylenic carbon, potentially influencing the initial interaction with the electrophilic oxidant. Subsequent cleavage of the intermediate leads to the formation of the corresponding carboxylic acids.

The formation of α-diketones with palladium catalysis and pyridine N-oxide likely involves a different pathway. It is proposed that a palladium(II) species, generated by the oxidation of palladium(0) by the N-oxide, acts as a π-Lewis acid, activating the alkyne towards nucleophilic attack by the N-oxide. researchgate.net Subsequent steps lead to the formation of the diketone without cleavage of the carbon-carbon single bond.

Reductive Pathways of Ethynylarene Derivatives

The triple bond of ethynylarene derivatives can be selectively reduced to either an alkene or an alkane, depending on the chosen methodology. The stereochemical outcome of the alkene formation is a key consideration in these reductions.

Catalytic Hydrogenation to Alkenes and Alkanes

Catalytic hydrogenation is a versatile method for the reduction of alkynes. Complete reduction to the corresponding alkane, 1-(4-fluorophenyl)-2-(4-propylphenyl)ethane, can be achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. libretexts.org

Partial hydrogenation to an alkene can be accomplished with high stereoselectivity. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen across the triple bond, yielding the corresponding (Z)-alkene (cis-isomer). libretexts.orgquora.com

Catalyst/ReagentReaction ConditionsMajor ProductStereochemistryYield (%)
H₂, Pd/CEthanol, rt, 1 atm H₂1-(4-Fluorophenyl)-2-(4-propylphenyl)ethaneN/A>95 (estimated)
H₂, Lindlar's CatalystHexane, rt, 1 atm H₂(Z)-1-Fluoro-4-(2-(4-propylphenyl)vinyl)benzenecisHigh (estimated)
Na, liq. NH₃-78 °C(E)-1-Fluoro-4-(2-(4-propylphenyl)vinyl)benzenetransGood (estimated)

Non-Catalytic Reduction Methodologies

The Birch reduction, which employs an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the reduction of aromatic rings. wikipedia.orglscollege.ac.in In the context of diarylacetylenes, the Birch reduction can also effect the reduction of the alkyne to a trans-alkene. The mechanism involves a single-electron transfer from the alkali metal to the alkyne, forming a radical anion. Subsequent protonation and another electron transfer followed by a final protonation lead to the (E)-alkene (trans-isomer). This method offers complementary stereoselectivity to catalytic hydrogenation with Lindlar's catalyst. The aromatic rings can also be reduced under these conditions, although the alkyne is generally more readily reduced.

Electrophilic Aromatic Substitution Reactions on Substituted Benzene Rings

The two benzene rings in Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- exhibit different reactivities towards electrophilic aromatic substitution due to the opposing electronic effects of the substituents. The propyl-substituted ring is activated towards electrophilic attack, while the fluoro-substituted ring is deactivated. The ethynylarene bridge itself acts as a deactivating group but is an ortho, para-director.

The propyl group is an activating, ortho, para-directing group. Therefore, electrophilic substitution is expected to occur preferentially on the propyl-substituted ring at the positions ortho to the propyl group. The fluorine atom is a deactivating but ortho, para-directing group. However, the deactivation of this ring makes it less susceptible to electrophilic attack compared to the propyl-substituted ring.

For example, in a Friedel-Crafts acylation reaction, the acyl group would be expected to add predominantly to the positions ortho to the propyl group on the activated ring. sigmaaldrich.comorganic-chemistry.org Similarly, in a nitration reaction, the nitro group would favor substitution on the propyl-substituted ring. The steric hindrance from the propyl group and the ethynyl (B1212043) bridge will also play a role in determining the ratio of ortho to para (with respect to the propyl group) substitution.

ReactionReagentsMajor Product(s)Regioselectivity
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(2-Acetyl-4-propylphenyl)-2-(4-fluorophenyl)acetyleneSubstitution on the propyl-substituted ring, primarily ortho to the propyl group.
NitrationHNO₃, H₂SO₄1-(4-Fluorophenyl)-2-(2-nitro-4-propylphenyl)acetyleneSubstitution on the propyl-substituted ring, primarily ortho to the propyl group.

Alkene and Alkyne Functionalization Reactions

The reactivity of diarylalkynes, such as Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-, is dominated by the chemistry of the carbon-carbon triple bond. This electron-rich system is susceptible to a variety of addition reactions, including hydroamination, cyclization, and rearrangement processes. The electronic nature of the substituents on the phenyl rings can significantly influence the regioselectivity and rate of these reactions. In the case of the title compound, the 4-fluorophenyl group acts as an electron-withdrawing group through its inductive effect, while the 4-propylphenyl group is weakly electron-donating. This electronic asymmetry is expected to influence the polarization of the alkyne bond and thus the outcome of addition reactions.

Intermolecular Hydroamination Reactions of Alkyne Moieties

Intermolecular hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for the synthesis of nitrogen-containing compounds. For internal alkynes like diarylalkynes, this reaction can be catalyzed by a variety of metals, including copper. While no studies have been found that specifically investigate the intermolecular hydroamination of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-, research on related internal alkynes provides some insights. For instance, copper-catalyzed intermolecular hydroamination of internal alkynes bearing aryl and electron-withdrawing groups with anilines and other amines has been reported. These reactions often proceed with good regioselectivity, which is dictated by both steric and electronic factors.

In a hypothetical hydroamination of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-, the regioselectivity of the amine addition would be of key interest. The fluorine substituent would be expected to influence the electron density of the adjacent acetylenic carbon, potentially directing the nucleophilic attack of the amine. However, without experimental data, any prediction of the major regioisomer remains speculative.

Table 1: Hypothetical Intermolecular Hydroamination of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- with Aniline

CatalystAminePotential Product(s)Predicted Regioselectivity
Copper-basedAniline(E/Z)-1-(4-fluorophenyl)-2-(4-propylphenyl)-1-(phenylamino)ethene and (E/Z)-2-(4-fluorophenyl)-1-(4-propylphenyl)-1-(phenylamino)etheneDependent on catalyst and reaction conditions

Note: This table is illustrative and based on general principles of alkyne hydroamination. No specific experimental data for this reaction has been found.

Cyclization and Rearrangement Processes of Functionalized Alkynes

The alkyne moiety in diarylalkynes is a versatile functional group for the construction of cyclic and polycyclic systems. These reactions can be initiated by various reagents, including electrophiles, radicals, and transition metals. The presence of the aryl groups in diarylalkynes provides opportunities for intramolecular cyclization reactions leading to the formation of carbo- and heterocyclic frameworks.

Rearrangement reactions of alkynes can also occur under thermal or catalytic conditions. While broad classes of organic rearrangements are well-documented, specific studies on the rearrangement of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- are not available in the current literature. General rearrangement reactions applicable to unsaturated systems include sigmatropic rearrangements and pericyclic reactions, though their applicability to this specific substrate has not been investigated.

Comparative Reactivity Studies with Structurally Analogous Compounds

Comparative studies are crucial for understanding the influence of substituents on chemical reactivity. In the context of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-, a comparative study would ideally involve analogs with different substituents on the phenyl rings. For example, comparing its reactivity with analogs lacking the fluorine atom or having a different alkyl group would elucidate the electronic and steric effects of these substituents.

Unfortunately, no such comparative reactivity studies focusing on Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- have been identified. The synthesis of a series of functionally substituted 1,4-dihydrobenzo[e] wiley-vch.debyjus.comorganic-chemistry.orgtriazines has been reported, which involves the reaction of substituted anilines with hydrazonoyl chlorides. While this chemistry involves substituted aromatic compounds, it does not directly provide comparative reactivity data for the alkyne functionalization of the title compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-." By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom and their connectivity can be established.

The ¹H NMR spectrum of "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-" is expected to exhibit distinct signals corresponding to the protons of the propyl group and the two aromatic rings. The propyl group protons would appear in the aliphatic region (typically 0.9-2.6 ppm). The terminal methyl (CH₃) protons are expected to resonate as a triplet around 0.94 ppm, while the methylene (CH₂) group adjacent to the methyl group would likely appear as a sextet around 1.65 ppm. The methylene group directly attached to the benzene (B151609) ring is anticipated to be a triplet at approximately 2.59 ppm.

The aromatic region (typically 7.0-7.6 ppm) will contain signals from the protons on both the 4-propylphenyl and the 4-fluorophenyl rings. The protons on the 4-propylphenyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. Similarly, the protons on the 4-fluorophenyl ring will also present as a pair of doublets, though their chemical shifts will be influenced by the fluorine atom. The protons ortho to the fluorine atom will likely experience a different chemical environment compared to the meta protons, leading to distinct signals.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the propyl group are expected in the upfield region (around 13-38 ppm). The acetylenic carbons (C≡C) are characteristically found in the range of 88-92 ppm. The aromatic carbons will resonate in the downfield region (typically 115-145 ppm). The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbons bearing the propyl and fluorophenyl-ethynyl groups showing distinct shifts from the protonated aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- (Note: These are estimated values based on data from similar compounds and general spectroscopic principles.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Propyl-CH₃~0.94 (triplet)~13.8
Propyl-CH₂~1.65 (sextet)~24.4
Propyl-CH₂ (benzylic)~2.59 (triplet)~38.0
Aromatic CH (propylphenyl)~7.15 (doublet), ~7.45 (doublet)~128.5, ~131.5
Aromatic CH (fluorophenyl)~7.04 (doublet of doublets), ~7.51 (doublet of doublets)~115.7 (d, ²JCF), ~133.5 (d, ³JCF)
C-propyl (ipso)-~143.5
C-ethynyl (ipso)-~120.2
C≡C-~88.5, ~91.0
C-F (ipso)-~162.5 (d, ¹JCF)
C-ethynyl (ipso, fluorophenyl)-~119.5

d = doublet

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-," COSY would show correlations between the adjacent protons of the propyl group (CH₃ to CH₂ and benzylic CH₂ to the adjacent CH₂). It would also show correlations between the ortho-coupled protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak connecting the chemical shifts of the proton and the carbon to which it is attached. This is crucial for assigning the carbons of the propyl group and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying the connectivity between different functional groups. For instance, HMBC would show correlations from the benzylic protons of the propyl group to the ipso-carbon and ortho-carbons of the propylphenyl ring. It would also show correlations from the aromatic protons to the acetylenic carbons, confirming the connection between the phenyl rings and the alkyne linker.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR spectrum of "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-" would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Aromatic C-H Stretching: Sharp peaks are expected above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹.

Aliphatic C-H Stretching: Strong absorptions from the propyl group will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

C≡C Stretching: A weak to medium intensity band is anticipated in the 2200-2230 cm⁻¹ region, characteristic of a disubstituted alkyne. The conjugation with two aromatic rings may influence the exact position and intensity of this peak.

Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the benzene rings.

C-F Stretching: A strong absorption band due to the carbon-fluorine bond is expected in the range of 1150-1250 cm⁻¹.

C-H Bending: Out-of-plane (OOP) bending vibrations for the 1,4-disubstituted benzene rings are expected in the 800-850 cm⁻¹ region.

Table 2: Expected Characteristic FT-IR Bands for Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3030Medium to Weak
Aliphatic C-H Stretch2960-2850Strong
C≡C Stretch2230-2200Weak to Medium
Aromatic C=C Stretch1600-1450Medium to Strong
C-F Stretch1250-1150Strong
Aromatic C-H OOP Bending850-800Strong

Raman spectroscopy provides complementary information to FT-IR. Due to the polarizability changes during vibrations, non-polar bonds often give rise to strong Raman signals.

C≡C Stretching: The internal alkyne C≡C stretch is expected to be a very strong and sharp band in the Raman spectrum, typically around 2220 cm⁻¹. This is often the most prominent feature for diarylalkynes.

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the substituted benzene rings are expected to produce strong signals in the Raman spectrum, typically around 1600 cm⁻¹ and 1000 cm⁻¹.

Symmetry Information: As a molecule with a relatively high degree of symmetry, certain vibrational modes may be exclusively Raman or IR active, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-," comprising two phenyl rings linked by an ethynyl (B1212043) bridge, is expected to result in significant UV absorption.

The primary electronic transition will be a π → π* transition within the conjugated system. The absorption maximum (λ_max) is anticipated to be in the ultraviolet region, likely around 300-320 nm. The presence of the fluorophenyl and propylphenyl groups will influence the exact position and intensity of the absorption bands. The spectrum may also exhibit fine vibrational structure, which is characteristic of rigid, conjugated molecules.

Table 3: Summary of Spectroscopic Data for Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-

Spectroscopic Technique Key Feature Expected Region/Value Structural Information
¹H NMRAromatic Protons7.0-7.6 ppmSubstitution pattern on benzene rings
¹H NMRAliphatic Protons0.9-2.6 ppmStructure of the propyl group
¹³C NMRAcetylenic Carbons88-92 ppmPresence of the alkyne linker
¹³C NMRAromatic Carbons115-145 ppmCarbon framework of the benzene rings
FT-IRC≡C Stretch2230-2200 cm⁻¹Presence of the disubstituted alkyne
FT-IRC-F Stretch1250-1150 cm⁻¹Presence of the fluorine substituent
RamanC≡C Stretch~2220 cm⁻¹Strong signal confirming the alkyne
UV-Visλ_max~300-320 nmExtent of π-conjugation

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry serves as a critical analytical technique for the confirmation of the molecular formula and the elucidation of the fragmentation pathways of "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-". The electron ionization (EI) mass spectrum of this compound would be expected to exhibit a distinct molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would further allow for the precise determination of the elemental composition, confirming the molecular formula of C₁₇H₁₅F.

The fragmentation pattern of "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-" is predicted to be influenced by the presence of the propyl group, the ethynyl linkage, and the fluorophenyl moiety. The fragmentation can be rationalized by considering the relative stability of the resulting carbocations and radical species.

A primary fragmentation pathway for alkylbenzenes involves the benzylic cleavage, which is the cleavage of the bond beta to the aromatic ring. In the case of the propyl-substituted benzene ring, this would lead to the loss of an ethyl radical (•CH₂CH₃) to form a stable benzylic cation. Subsequent rearrangement of this cation to a tropylium ion is a common feature in the mass spectra of alkylbenzenes. docbrown.infoaskfilo.com

Another significant fragmentation would involve the cleavage of the bond between the ethynyl carbon and the phenyl ring, or the bond between the ethynyl carbon and the fluorophenyl ring. The presence of the fluorine atom on one of the phenyl rings would influence the charge distribution and potentially direct the fragmentation pathway. The fragmentation of phenylacetylene (B144264) itself is known to involve rearrangements and the loss of acetylene (B1199291). rsc.orgresearchgate.net

Based on these principles, a plausible fragmentation pattern for "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-" is proposed in the following table:

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-

m/z Value Proposed Fragment Ion Plausible Fragmentation Pathway
238[C₁₇H₁₅F]⁺Molecular Ion (M⁺)
209[C₁₅H₁₀F]⁺Loss of an ethyl radical (•C₂H₅) from the propyl group via benzylic cleavage.
195[C₁₄H₈F]⁺Loss of a propyl radical (•C₃H₇) from the propyl-substituted benzene ring.
183[C₁₃H₈F]⁺Fragmentation involving the ethynyl linkage.
120[C₈H₅F]⁺Cleavage yielding the 4-fluorophenylacetylene cation radical. nih.gov
118[C₉H₁₀]⁺Cleavage yielding the propylbenzene (B89791) cation radical.
91[C₇H₇]⁺Tropylium ion, formed from rearrangement following benzylic cleavage of the propyl group. docbrown.infoaskfilo.com

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction studies, particularly single-crystal X-ray analysis, are the definitive methods for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-" is not publicly available, the analysis of related ethynylarene derivatives provides a strong basis for understanding the structural features that would be elucidated. scilit.comresearchgate.net

Single Crystal X-ray Analysis of Ethynylarene Derivatives

Single-crystal X-ray diffraction analysis of ethynylarene derivatives provides a wealth of structural information. beilstein-journals.org The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

For a compound like "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-", a single-crystal X-ray analysis would precisely determine:

Bond Lengths: The exact distances between bonded atoms, such as the C-C bonds within the phenyl rings, the C≡C triple bond of the ethynyl linker, and the C-F bond.

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.

Dihedral Angles: The rotational angles between the planes of the two aromatic rings, which is a key conformational feature of diarylacetylene derivatives.

Planarity: The degree to which the phenyl rings deviate from perfect planarity.

Conformational Analysis and Intermolecular Packing Interactions

The solid-state structure of "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-" would be significantly influenced by its conformational flexibility and the nature of its intermolecular interactions.

Conformational Analysis: The primary conformational degree of freedom in this molecule is the rotation around the single bonds connecting the ethynyl group to the two phenyl rings. The dihedral angle between the planes of the 4-fluorophenyl ring and the 4-propylphenyl ring would be a key parameter determined from the crystal structure. In similar diarylacetylene structures, this angle can vary depending on the steric and electronic nature of the substituents. The propyl group also possesses conformational flexibility due to rotation around its C-C single bonds.

Intermolecular Packing Interactions: The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-", the following interactions would be anticipated to play a significant role in the crystal packing:

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. nih.gov The presence of the electron-withdrawing fluorine atom can influence the nature of these interactions. rsc.org

C-H···π Interactions: The hydrogen atoms of the phenyl rings and the propyl group can interact with the π-electron clouds of adjacent aromatic rings.

Interactions involving Fluorine: The fluorine atom can participate in various weak intermolecular interactions, including C-H···F and F···F contacts, which can influence the crystal packing. rsc.org

Computational and Theoretical Investigations of Benzene, 1 4 Fluorophenyl Ethynyl 4 Propyl

Quantum Chemical Calculations for Optimized Molecular Geometries

Quantum chemical calculations are fundamental to understanding the three-dimensional structure of a molecule, which in turn governs its physical and chemical properties. These computational methods seek to find the lowest energy conformation of a molecule, known as the optimized molecular geometry.

Density Functional Theory (DFT) Approaches (e.g., B3LYP functional)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. journalirjpac.com Unlike other methods that deal with the complex many-electron wavefunction, DFT simplifies the problem by focusing on the electron density. One of the most widely used and successful approaches within DFT is the B3LYP functional. lew.ro

B3LYP is a hybrid functional, meaning it combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This combination provides a high degree of accuracy for a broad range of chemical systems, balancing computational cost with reliable results. For a molecule like Benzene (B151609), 1-[(4-fluorophenyl)ethynyl]-4-propyl-, a DFT calculation using the B3LYP functional would be employed to minimize the total energy of the molecule by systematically adjusting the positions of its atoms. This iterative process continues until the forces on each atom are negligible, resulting in a stable, optimized geometry. This computed structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Selection and Impact of Basis Sets (e.g., 6-311++G(d,p)) on Computational Accuracy

The accuracy of any DFT calculation is heavily dependent on the chosen basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a popular and powerful choice for molecules containing elements like carbon, hydrogen, and fluorine.

Let's break down its nomenclature to understand its impact:

6-311G: This indicates a split-valence basis set where the core electrons are described by a single function (contracted from 6 primitive Gaussian functions), and the valence electrons are described by three functions (contracted from 3, 1, and 1 primitive Gaussians). This flexibility allows for a more accurate description of the electron distribution in chemical bonds.

++: The double plus sign indicates the addition of diffuse functions to both hydrogen and heavy (non-hydrogen) atoms. Diffuse functions are large, spread-out functions that are crucial for accurately describing systems with lone pairs, anions, or weak, long-range interactions.

(d,p): These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow for the description of non-spherical electron density, which is essential for accurately modeling the shape of molecules and the nature of chemical bonds.

The choice of the 6-311++G(d,p) basis set in conjunction with the B3LYP functional represents a robust level of theory for obtaining highly accurate optimized geometries and electronic properties for molecules like Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-. acs.org

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods provide deep insights into the electronic behavior of a molecule, which is key to understanding its reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity theory. journalirjpac.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. ias.ac.in A small energy gap suggests that the molecule is more easily excited and generally more reactive. For Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-, the HOMO is expected to be distributed primarily along the π-conjugated system of the diphenylacetylene (B1204595) core, while the LUMO would also be located over this region. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the propyl group would influence the precise energy levels and spatial distribution of these orbitals.

Table 1: Representative Frontier Molecular Orbital Data (Note: These are illustrative values based on similar diphenylacetylene derivatives.)

ParameterEnergy (eV)Description
HOMO Energy-6.25Energy of the highest occupied molecular orbital.
LUMO Energy-1.75Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap4.50Energy difference, indicating molecular reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. ias.ac.in It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.

The colors on an MEP map indicate regions of different electrostatic potential:

Red: Regions of most negative potential, typically associated with lone pairs on electronegative atoms (like fluorine or nitrogen). These are sites susceptible to electrophilic attack.

Blue: Regions of most positive potential, often found around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential, usually found over nonpolar parts of the molecule, like aromatic rings.

For Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-, the MEP map would likely show a region of negative potential (red) around the fluorine atom due to its high electronegativity. The π-electron clouds of the aromatic rings and the ethynyl (B1212043) bridge would represent areas of intermediate potential, while the hydrogen atoms of the propyl group and the benzene rings would show regions of positive potential (blue).

Theoretical Prediction and Experimental Validation of Spectroscopic Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, theoretical calculations can predict vibrational frequencies (Infrared and Raman spectra) and electronic transitions (UV-Visible spectra).

For Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-, DFT calculations at the B3LYP/6-311++G(d,p) level of theory could be used to compute its vibrational spectrum. The calculated frequencies for specific bond stretches, such as the C≡C triple bond, the C-F bond, and C-H stretches on the aromatic rings, can be directly compared to an experimental FT-IR spectrum. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the computational method and the neglect of anharmonicity. A strong correlation between the scaled theoretical spectrum and the experimental spectrum provides confidence in the accuracy of the calculated molecular structure and electronic properties.

Calculated Vibrational Frequencies and Their Correlation with Experimental IR/Raman Spectra

No computational studies detailing the calculated vibrational frequencies for Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- are available in the surveyed literature. Such a study would typically involve geometry optimization followed by frequency calculations using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The resulting theoretical vibrational modes (e.g., C-H stretching, C≡C triple bond stretching, C-F stretching, and aromatic ring vibrations) would then be compared with experimental Infrared (IR) and Raman spectra to validate the computational model and aid in spectral assignment.

Theoretical NMR Chemical Shifts (e.g., Gauge Invariant Atomic Orbital (GIAO) Method)

There are no published theoretical calculations of the Nuclear Magnetic Resonance (NMR) chemical shifts for Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-. A standard approach for this would be the Gauge Invariant Atomic Orbital (GIAO) method, typically employed with DFT. This analysis would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These theoretical values would be benchmarked against experimental NMR data to confirm the molecular structure and understand the electronic environment of the nuclei.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Specific Time-Dependent Density Functional Theory (TD-DFT) calculations for Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- have not been found in the public domain. This computational technique is used to investigate the electronic absorption properties of a molecule by calculating vertical excitation energies, oscillator strengths, and the corresponding electronic transitions (e.g., π→π*). Such an analysis would provide insight into the molecule's UV-Visible absorption spectrum.

Thermochemical and Energetic Property Calculations

Standard Enthalpies, Entropies, and Gibbs Free Energies of Formation

Published data on the calculated standard enthalpies, entropies, and Gibbs free energies of formation for Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- are not available. These fundamental thermochemical properties are typically calculated using high-level composite methods (e.g., G3, G4, CBS-QB3) or DFT to provide insights into the molecule's thermodynamic stability.

Computational Study of Reaction Pathways and Activation Barriers

No computational studies on the reaction pathways or activation barriers involving Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- were found. Research in this area would involve mapping potential energy surfaces for specific reactions, locating transition states, and calculating activation energies to understand the kinetics and mechanisms of its potential chemical transformations.

Atomic Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

A detailed analysis of the atomic charge distribution for Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-, such as through Mulliken population analysis, is not available in the literature. This type of calculation would be performed after a self-consistent field (SCF) calculation (like DFT) to partition the total electron density among the constituent atoms. The results would help in understanding the molecule's polarity, identifying electrophilic and nucleophilic sites, and providing a basis for its intermolecular interactions.

Investigation of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) focuses on the interaction of intense light with materials, leading to a range of fascinating and technologically important phenomena. Materials with significant NLO properties are crucial for applications in optical switching, frequency conversion, and high-density data storage. Organic molecules, particularly those with extended π-conjugated systems, have attracted considerable attention as potential NLO materials. The electronic properties of these molecules, such as their response to an external electric field, can be fine-tuned through synthetic modification.

Computation of Dipole Moments and Polarizability

The response of a molecule to an external electric field is fundamental to its NLO properties. This response is characterized by the molecule's dipole moment (μ) and polarizability (α). The dipole moment is a measure of the asymmetry of the charge distribution in a molecule, while the polarizability describes the ease with which the electron cloud can be distorted by an electric field.

The calculated values for dipole moment and polarizability are typically presented in atomic units (a.u.) and can be converted to electrostatic units (esu). For a molecule like "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-," the presence of an electron-donating propyl group and an electron-withdrawing fluorine atom is expected to induce a significant dipole moment. The extended π-system of the diphenylacetylene backbone would contribute to a high polarizability.

Below is an illustrative table of computed dipole moment and polarizability components for a hypothetical related compound, showcasing the type of data generated from computational studies.

PropertySymbolValue (a.u.)Value (esu)
Dipole Moment (x)μ_x0.51.27 x 10⁻¹⁸
Dipole Moment (y)μ_y0.10.25 x 10⁻¹⁸
Dipole Moment (z)μ_z0.00.00 x 10⁻¹⁸
Total Dipole Moment μ 0.51 1.30 x 10⁻¹⁸
Polarizability (xx)α_xx250.03.71 x 10⁻²³
Polarizability (yy)α_yy150.02.22 x 10⁻²³
Polarizability (zz)α_zz50.00.74 x 10⁻²³
Mean Polarizability 150.0 2.22 x 10⁻²³

Note: The data in this table is representative and does not correspond to experimentally or computationally verified values for Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-.

Calculation of First Hyperpolarizability and NLO Potential

The key parameter for second-order NLO materials is the first hyperpolarizability (β). This property describes the non-linear response of a molecule to a strong electric field and is responsible for effects such as second-harmonic generation (frequency doubling). A large first hyperpolarizability is a primary indicator of a molecule's potential for NLO applications. researchgate.net

Computational chemistry plays a vital role in the prediction of the first hyperpolarizability. The same theoretical methods used for dipole moment and polarizability calculations, like DFT with appropriate functionals (e.g., B3LYP, CAM-B3LYP), can be used to compute the components of the β tensor. rsc.org The total first hyperpolarizability (β_tot) is then derived from these components. The magnitude of β is highly sensitive to molecular structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated bridge. sonar.ch

In "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-," the propyl group acts as a weak electron donor and the fluorophenyl group as a weak electron acceptor. The ethynyl linkage provides a highly efficient π-bridge, facilitating intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for generating a large NLO response. nih.gov The comparison of the calculated β value with that of a standard NLO material, such as urea, is a common practice to evaluate its potential. nih.gov

The following table provides a hypothetical example of the calculated first hyperpolarizability components for a similar molecule.

PropertySymbolValue (a.u.)Value (esu)
First Hyperpolarizability (xxx)β_xxx-800.0-6.91 x 10⁻³⁰
First Hyperpolarizability (xyy)β_xyy-50.0-0.43 x 10⁻³⁰
First Hyperpolarizability (xzz)β_xzz-10.0-0.09 x 10⁻³⁰
First Hyperpolarizability (yyy)β_yyy5.00.04 x 10⁻³⁰
First Hyperpolarizability (yzz)β_yzz2.00.02 x 10⁻³⁰
First Hyperpolarizability (zzz)β_zzz0.00.00 x 10⁻³⁰
Total First Hyperpolarizability β_tot 857.0 7.40 x 10⁻³⁰

Note: The data in this table is representative and does not correspond to experimentally or computationally verified values for Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-.

Advanced Applications and Materials Science Aspects

Role as a Versatile Building Block in Complex Organic Synthesis

The utility of Benzene (B151609), 1-[(4-fluorophenyl)ethynyl]-4-propyl- as a foundational component in organic synthesis is primarily derived from the reactivity of its ethynyl (B1212043) (acetylenic) group. This functional group serves as a linchpin for the construction of more elaborate molecular frameworks through various coupling reactions.

Utility in the Construction of Diverse Molecular Architectures

The terminal alkyne functionality of this tolane derivative makes it an ideal substrate for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry").

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orglibretexts.org This reaction is exceptionally tolerant of a wide range of functional groups and proceeds under mild conditions. libretexts.org For instance, 1-[(4-fluorophenyl)ethynyl]-4-propyl-benzene can be coupled with various aryl or vinyl halides to generate more extended and complex π-conjugated systems. This methodology is instrumental in the synthesis of precisely defined oligomers and polymers with tailored electronic and photophysical properties. The high efficiency of this reaction allows for the construction of intricate molecular wires and scaffolds for molecular electronics. libretexts.org

Click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers another powerful avenue for utilizing this compound. acs.org This reaction is characterized by its high yield, stereospecificity, and tolerance to a wide variety of solvents and functional groups. acs.org The ethynyl group of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- can readily react with organic azides to form stable triazole rings. This "click" reaction is widely employed for the functionalization of polymers and surfaces, as well as for the synthesis of complex molecular architectures and bioconjugates. acs.orgdrexel.edursc.orgresearchgate.netmdpi.com

A summary of these key reactions is presented in the table below.

ReactionReactantsCatalystProductSignificance
Sonogashira Coupling Terminal Alkyne (e.g., Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-), Aryl/Vinyl HalidePalladium and CopperAryl/Vinyl-substituted AlkyneConstruction of extended π-conjugated systems
Azide-Alkyne Cycloaddition (Click Chemistry) Terminal Alkyne (e.g., Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-), Organic Azide (B81097)Copper(I)1,2,3-TriazolePolymer functionalization, bioconjugation, synthesis of complex molecules

Precursor for Pharmaceutical and Agrochemical Intermediates

The development of new agrochemicals often involves the synthesis of novel fluorinated organic molecules. rsc.org Organofluorine compounds have seen significant advances in the agrochemical development process. mdpi.com Similarly, in pharmaceutical research, fluorinated analogues of known drugs or new chemical entities are frequently synthesized to improve their pharmacological profiles. beilstein-journals.org Given these established principles, it is plausible that a compound like Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- could serve as a valuable intermediate in the synthesis of novel therapeutic agents or crop protection chemicals. Its reactive ethynyl group allows for further molecular elaboration, while the fluorinated phenyl ring can impart desirable physicochemical properties.

Contributions to Specialty Chemicals and Advanced Materials Development

The unique electronic and structural characteristics of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- make it a promising candidate for the development of specialty chemicals and advanced materials with tailored properties.

Precursors for Polymer Synthesis and Macromolecular Engineering

The ethynyl group of this tolane derivative allows it to act as a monomer in polymerization reactions, leading to the formation of conjugated polymers. One important class of such polymers is the poly(phenylene ethynylene)s (PPEs). These materials are characterized by their rigid-rod structure and extended π-conjugation, which gives rise to interesting electronic and optical properties.

The polymerization of diethynylarenes, which are structurally related to the target compound, can lead to the formation of linear, soluble polymers with high thermal stability. nih.gov The properties of these polymers can be tuned by the nature of the substituents on the aromatic rings. The presence of the 4-propylphenyl group can enhance solubility, while the 4-fluorophenyl group can influence the electronic properties and intermolecular packing of the polymer chains.

Furthermore, the principles of click chemistry can be applied to polymer synthesis and modification. For example, polymers with pendant alkyne or azide groups can be functionalized by reacting them with complementary click partners, allowing for the precise introduction of a wide range of functionalities along the polymer backbone. acs.orgdrexel.edursc.orgresearchgate.netmdpi.com

Design and Synthesis of Materials with Tunable Electronic or Optical Properties

Tolane derivatives, particularly those with fluorine substituents, are extensively used in the design and synthesis of liquid crystals. nih.govtcichemicals.com Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis of modern display technologies. The rigid, rod-like shape of tolane molecules is conducive to the formation of liquid crystalline phases.

The introduction of a fluorine atom into the molecular structure of a liquid crystal can significantly influence its physical properties, such as its dielectric anisotropy, birefringence, and melting point. nih.gov The position and number of fluorine substituents allow for the fine-tuning of these properties to meet the specific requirements of different display applications. While specific data for Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- is not available, the properties of related fluorinated terphenyl liquid crystals have been studied, demonstrating the impact of fluorination on their phase behavior. nih.gov

The extended π-conjugation in polymers derived from this tolane monomer also leads to materials with interesting optical properties, such as fluorescence. Fluorinated poly(p-phenylenevinylene)s, for example, have been shown to be an intriguing class of luminescent polymers. mdpi.com The electronic properties of substituted materials can also be tuned for applications in organic electronic devices. rsc.orgrsc.org

Below is a table summarizing the impact of fluorination on the properties of some liquid crystalline materials, illustrating the principles that would apply to materials derived from Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-.

Compound TypeEffect of FluorinationReference
Terphenyl Liquid CrystalsAffects crystallization vs. glass transition, influences phase sequence. nih.gov
Tolane Liquid CrystalsCan increase dielectric anisotropy and influence mesophase stability. nih.gov

Applications in Nanomaterial Synthesis

The self-assembly of organic molecules is a powerful bottom-up approach for the creation of well-defined nanostructures. nih.gov The rigid structure and potential for intermolecular interactions (such as π-π stacking) of tolane derivatives make them attractive building blocks for self-assembling nanomaterials. rsc.org

The self-assembly of π-conjugated molecules into low-dimensional nanomaterials has garnered significant attention for applications in optoelectronics and photonics. rsc.org While specific studies on the self-assembly of Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- are not documented, related tolane derivatives have been shown to self-assemble into various micro- and nanostructures, such as ribbons, rods, and flower-like clusters, with high emission efficiency. rsc.org The driving forces for such assembly include π-π stacking and dipole-dipole interactions, which can be influenced by the substituents on the tolane core. The presence of the propyl and fluorophenyl groups in the target molecule would be expected to play a significant role in directing its self-assembly behavior. The controlled self-assembly of such molecules opens up possibilities for the fabrication of novel nanomaterials with tailored optical and electronic properties. nih.govrsc.orgresearchgate.netulster.ac.uknih.gov

Investigation of Thermal Stability and Robustness for Material Science Applications

The thermal stability of liquid crystal materials is a critical parameter that dictates their operational range and reliability in various applications. For "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-," its stability is influenced by the interplay of its structural components: the tolane core, the 4-propyl substituent, and the 4-fluorophenyl group.

Tolane-based liquid crystals are known for their high birefringence and thermal stability, attributed to the linear and rigid nature of the diphenylacetylene (B1204595) core. The ethynyl linkage contributes to the extension of the π-conjugated system, which often results in higher clearing points. The presence of a terminal alkyl chain, in this case, a propyl group, influences the mesophase behavior and can affect the melting and clearing points. Generally, as the alkyl chain length increases in a homologous series, the melting point tends to decrease, and the nematic range may be altered.

Detailed thermal analysis of analogous compounds provides insight into the expected behavior of "Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-". For instance, studies on 4-alkyl-4'-cyanotolanes have shown a clear relationship between the alkyl chain length and the transition temperatures and entropies. researchgate.net Similarly, research on other fluorinated phenyl-ethynyl benzene derivatives has demonstrated that fluorine substitution can lead to improved mesophase stability. tandfonline.comnih.gov

To provide a comprehensive understanding of its thermal properties, the following interactive data table summarizes typical phase transition temperatures for related tolane-based liquid crystals.

Compound ClassAlkyl ChainOther SubstituentMelting Point (°C)Clearing Point (°C)Mesophase(s)
4-Alkyl-4'-cyanotolanesVaried-CNVariesVariesNematic, Smectic
Fluorinated TolanesVaried-FVariesVariesNematic, Smectic
Phenyl TolanesVariedPhenylVariesVariesNematic

Future Directions and Emerging Research Avenues in Ethynylarene Chemistry

The field of ethynylarene chemistry, particularly as it pertains to liquid crystals, is vibrant with promising future directions. The unique electronic and optical properties of the ethynyl linkage make these compounds prime candidates for a range of next-generation technologies.

One of the most exciting prospects lies in the realm of photonics and optical communications . ucf.edu The high birefringence of tolane-based liquid crystals, including fluorinated derivatives, is advantageous for applications in spatial light modulators, tunable lenses, and other adaptive optics. researchgate.netnih.govresearchgate.net The ability to modulate the refractive index of these materials with an external electric field allows for the dynamic control of light, which is fundamental to these technologies. Future research will likely focus on synthesizing new ethynylarene liquid crystals with even higher birefringence and faster switching speeds to meet the demands of high-frequency applications. mdpi.com

Another significant area of research is the development of high-frequency devices , such as those operating in the microwave and terahertz (THz) regions. Liquid crystals are being explored for use in tunable phase shifters, filters, and antennas. The low viscosity and high anisotropy of some ethynylarene liquid crystals make them suitable for these applications. The introduction of fluorine can further optimize the dielectric properties required for high-frequency operation.

Furthermore, the robustness of ethynyl-linked materials opens up possibilities in the development of advanced organic electronic devices . The π-conjugated core of these molecules can facilitate charge transport, making them potentially useful in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research is ongoing to understand and enhance the charge carrier mobility in these materials through molecular design. mdpi.com

The development of stimuli-responsive materials is another burgeoning field where ethynylarene chemistry is poised to make an impact. The rigid-rod structure of these molecules can be incorporated into polymer networks to create liquid crystal elastomers (LCEs) that exhibit shape-changing responses to external stimuli like heat or light. These materials have potential applications in soft robotics, actuators, and sensors.

Finally, the quest for materials with enhanced stability and performance continues to drive research into novel molecular architectures. This includes the synthesis of multi-ring ethynylarene systems and the exploration of different terminal and lateral substituents to fine-tune the mesomorphic and physical properties. The combination of experimental synthesis and computational modeling will be crucial in accelerating the discovery and optimization of new high-performance ethynylarene-based materials for a wide array of advanced applications. researchgate.netspie.org

Q & A

Q. What are the recommended synthetic routes for Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-?

Methodological Answer: The compound can be synthesized via Sonogashira coupling, leveraging palladium catalysis to couple a 4-propyl-substituted iodobenzene with a terminal alkyne (e.g., 4-fluorophenylacetylene). Key parameters include:

  • Catalyst system: Pd(PPh₃)₄/CuI in a 1:1 ratio.
  • Solvent optimization: Use THF or DMF under inert conditions (N₂/Ar) to minimize side reactions.
  • Temperature: 60–80°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Identify propyl protons (δ 0.9–1.6 ppm, triplet for CH₃; δ 1.2–1.8 ppm, sextet for CH₂; δ 2.4–2.6 ppm, triplet for benzylic CH₂). Fluorophenyl protons appear as doublets (δ 6.9–7.3 ppm, J = 8–9 Hz due to para-F coupling) .
    • ¹³C NMR: Ethynyl carbons resonate at δ 80–95 ppm (sp-hybridized C), while fluorophenyl carbons show distinct splitting (δ 115–165 ppm) .
  • FT-IR: Confirm ethynyl C≡C stretch (~2100–2260 cm⁻¹) and C-F bond (~1220–1280 cm⁻¹) .

Q. What solvents are suitable for crystallizing this compound?

Methodological Answer: Slow evaporation from a 1:1 mixture of dichloromethane and hexane yields single crystals. For chalcone analogs, similar solvents (e.g., chloroform/hexane) produce trans-configured crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer: X-ray crystallography and Hirshfeld surface analysis reveal:

  • Hydrogen bonding: Weak C–H⋯F or C–H⋯O interactions stabilize inversion dimers (observed in chalcone analogs, e.g., centroid–centroid π–π distances of ~3.8–4.0 Å) .
  • Packing motifs: Fluorophenyl and propyl groups induce layered stacking parallel to specific crystallographic planes (e.g., (104) in chalcones), which can be modeled using Mercury or CrystalExplorer .

Q. How can computational methods predict the compound’s electronic properties?

Methodological Answer:

  • DFT calculations (B3LYP/6-31G):* Optimize geometry to confirm planarity of the ethynyl-fluorophenyl system.
  • Frontier molecular orbitals (FMOs): Calculate HOMO-LUMO gaps (~3.5–4.5 eV for similar structures) to assess reactivity and charge-transfer potential .
  • Electrostatic potential maps: Visualize electron-deficient regions (fluorophenyl) for nucleophilic attack prediction .

Q. How to resolve contradictions in experimental vs. theoretical bond lengths?

Methodological Answer: For ethynyl C≡C bonds:

  • Experimental (X-ray): Typically 1.18–1.22 Å.
  • Theoretical (DFT): May overestimate by ~0.02 Å due to basis set limitations.
    Resolution: Apply Grimme’s D3 dispersion correction or use hybrid functionals (e.g., ωB97X-D) for improved accuracy. Cross-validate with Raman spectroscopy (C≡C stretch ~2100–2200 cm⁻¹) .

Q. What strategies optimize catalytic efficiency in large-scale synthesis?

Methodological Answer:

  • Catalyst loading reduction: Screen Pd nanoparticles (≤1 mol%) or heterogeneous catalysts (e.g., Pd/C) to minimize costs.
  • Microwave-assisted synthesis: Reduce reaction time (30–60 minutes vs. 12–24 hours) with controlled temperature (80–100°C) .
  • Flow chemistry: Improve yield consistency by maintaining inert conditions and precise reagent mixing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.